molecular formula C4H8O3 B1255948 1-Hydroxy-3-methoxyacetone

1-Hydroxy-3-methoxyacetone

Cat. No.: B1255948
M. Wt: 104.1 g/mol
InChI Key: IHYXTIZGRRSCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-3-methoxyacetone (theoretical structure: HOCH₂-C(O)-CH₂-OCH₃) is an aliphatic ketone derivative featuring hydroxyl and methoxy functional groups at the 1- and 3-positions, respectively. These analogs are widely studied in organic synthesis, pharmaceuticals, and materials science due to their reactive ketone moiety and tunable substituent effects.

Properties

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

IUPAC Name

1-hydroxy-3-methoxypropan-2-one

InChI

InChI=1S/C4H8O3/c1-7-3-4(6)2-5/h5H,2-3H2,1H3

InChI Key

IHYXTIZGRRSCNF-UHFFFAOYSA-N

SMILES

COCC(=O)CO

Canonical SMILES

COCC(=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-Hydroxyacetate (CAS 96-35-5)

  • Molecular Formula : C₃H₆O₃
  • Molecular Weight : 90.08 g/mol
  • Functional Groups : Ester (-COO-) and hydroxyl (-OH).
  • Key Differences : Unlike 1-Hydroxy-3-methoxyacetone, this compound lacks a methoxy group and replaces the ketone with an ester. Its primary hazards include respiratory irritation, necessitating precautions during handling.

2'-Hydroxy-5'-methoxyacetophenone (CAS 705-15-7)

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.18 g/mol
  • Functional Groups: Aromatic acetophenone core with hydroxyl (-OH) and methoxy (-OCH₃) substituents at the 2' and 5' positions.
  • Key Differences: This acetophenone derivative features an aromatic ring, enhancing stability and enabling applications in UV-absorbing materials or pharmaceutical intermediates.

3-Hydroxy-4-methoxyacetophenone

  • Molecular Formula: C₉H₁₀O₃ (assumed, based on acetophenone derivatives)
  • Functional Groups: Hydroxyl and methoxy groups on an acetophenone backbone.
  • Key Differences : Substitution at the 3- and 4-positions on the aromatic ring alters electronic properties compared to aliphatic 1-Hydroxy-3-methoxyacetone. Storage guidelines recommend airtight containers to prevent degradation.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions CAS Number Key Applications
1-Hydroxy-3-methoxyacetone* C₄H₈O₃ 104.10 (theoretical) Ketone, hydroxyl, methoxy 1, 3 (aliphatic) N/A Hypothetical intermediate
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Ester, hydroxyl 2 (aliphatic) 96-35-5 Solvent, synthesis
2'-Hydroxy-5'-methoxyacetophenone C₉H₁₀O₃ 166.18 Ketone, hydroxyl, methoxy (aromatic) 2', 5' (aromatic) 705-15-7 Pharmaceuticals, fragrances
3-Hydroxy-4-methoxyacetophenone C₉H₁₀O₃ 166.18 Ketone, hydroxyl, methoxy (aromatic) 3, 4 (aromatic) N/A Research chemicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-3-methoxyacetone
Reactant of Route 2
1-Hydroxy-3-methoxyacetone

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